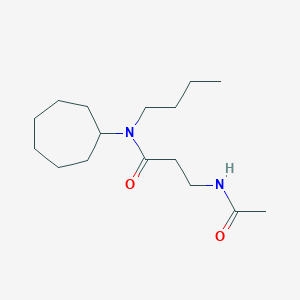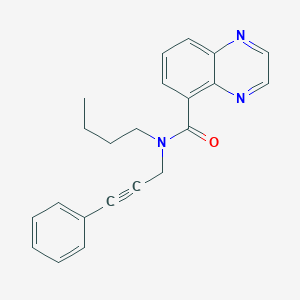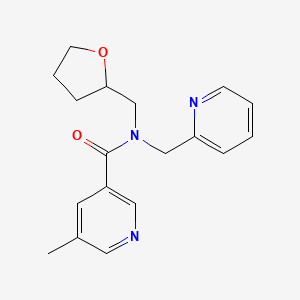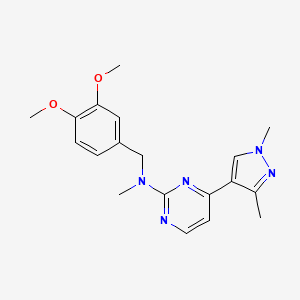
5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and has shown promise in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A involves the inhibition of the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells. In addition, CK2 inhibition by 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been found to have various biochemical and physiological effects. In cancer cells, 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion. In animal models, 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been found to have neuroprotective effects, improve cognitive function, and reduce inflammation. In addition, 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been found to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A in lab experiments is its specificity for CK2 inhibition. 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been found to inhibit CK2 activity with high specificity and potency, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A in lab experiments is its solubility. 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A. One area of research could be the development of more potent and selective CK2 inhibitors based on the structure of 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A. Another area of research could be the investigation of the potential therapeutic applications of 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying the effects of 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A on cellular processes and to identify potential biomarkers for 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A sensitivity.
Synthesis Methods
The synthesis of 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form 5-ethoxycarbonyl-2-aminobenzonitrile. This compound is then reacted with 1,3-dichloro-2-propanol to form 5-(2-hydroxy-3-chloropropoxy)-2-aminobenzonitrile. The final step involves the reaction of 5-(2-hydroxy-3-chloropropoxy)-2-aminobenzonitrile with 2-pyridin-2-ylethylamine and pentanoyl chloride to form 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide.
Scientific Research Applications
5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neurobiology, 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been shown to have neuroprotective effects and improve cognitive function in animal models. In immunology, 5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide A has been found to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
5-(3-oxo-1H-isoindol-2-yl)-N-(2-pyridin-2-ylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(22-13-11-17-8-3-5-12-21-17)10-4-6-14-23-15-16-7-1-2-9-18(16)20(23)25/h1-3,5,7-9,12H,4,6,10-11,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSCGSRASGNUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCCC(=O)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)

![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

amino]butan-1-ol](/img/structure/B5903276.png)
amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)
![methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)


![1-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903336.png)